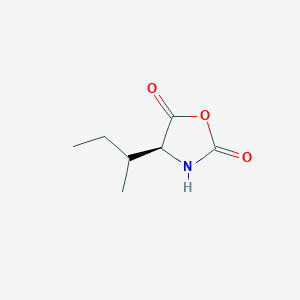

4-((S)-(2-butyl))-oxazolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(4S)-4-butan-2-yl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4?,5-/m0/s1 |

InChI Key |

WAACGCAWLJFFQX-AKGZTFGVSA-N |

SMILES |

CCC(C)C1C(=O)OC(=O)N1 |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)OC(=O)N1 |

Canonical SMILES |

CCC(C)C1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

L-isoleucine N-carboxyanhydride chemical structure and properties

[1]

Executive Summary & Chemical Profile

L-isoleucine N-carboxyanhydride (L-Ile-NCA) is the activated cyclic monomer derived from the essential amino acid L-isoleucine. It belongs to the class of

Unlike standard amino acids, L-Ile-NCA is highly reactive and moisture-sensitive. Its primary utility lies in the Ring-Opening Polymerization (ROP) to form poly(L-isoleucine), a polypeptide with high hydrophobicity and a strong tendency to form stable

Chemical Identification

| Property | Detail |

| IUPAC Name | (4S)-4-((S)-sec-butyl)oxazolidine-2,5-dione |

| CAS Number | 45895-88-3 |

| Molecular Formula | C |

| Molecular Weight | 157.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in dry THF, Dioxane, DMF, Ethyl Acetate.[2][3][4] Reacts violently with water. |

| Storage | -20°C under Argon/Nitrogen; strictly anhydrous. |

Synthesis Protocol: The Fuchs-Farthing Method

The most reliable route to high-purity L-Ile-NCA is the direct phosgenation of L-isoleucine using triphosgene (bis(trichloromethyl) carbonate) in an inert solvent. This method is preferred over gaseous phosgene for safety and stoichiometric control.

Mechanistic Pathway

The reaction proceeds via the formation of a carbamoyl chloride intermediate, followed by cyclization and the release of HCl.

Figure 1: Synthesis pathway of L-Ile-NCA via phosgenation.

Experimental Protocol

Safety Warning: Triphosgene is highly toxic. All operations must be performed in a well-ventilated fume hood.

Reagents

-

L-Isoleucine: Finely ground, vacuum-dried (48h over P

O -

Triphosgene: 0.35 molar equivalents relative to isoleucine.

- -Pinene: Added as an HCl scavenger (critical for preventing acid-catalyzed side reactions).

-

Solvent: Anhydrous THF (distilled over Na/benzophenone).

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and N

inlet. -

Suspension: Suspend L-isoleucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL). Add

-pinene (1.2 equiv). -

Addition: Dissolve triphosgene (4.0 g, 13.5 mmol) in 20 mL THF and add dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to 50°C . The suspension will gradually clarify as the amino acid converts to the soluble NCA. Reaction time is typically 2–4 hours.

-

Completion: Once the solution is clear (indicating consumption of L-isoleucine), purge with dry N

for 30 minutes to remove excess phosgene and dissolved HCl. -

Workup:

-

Filter the solution under an inert atmosphere to remove any unreacted solids.

-

Concentrate the filtrate to ~1/5th volume under vacuum.

-

Precipitation: Add anhydrous hexane (3x volume) to precipitate the crude NCA.

-

Purification: The Critical Step

Purity is the single most important factor in NCA polymerization. Even trace amounts of amine salts, water, or acid will terminate the chain growth, leading to low molecular weight oligomers.

Protocol: Recrystallization (Inert Atmosphere Required)

-

Transfer the crude solid into a glovebox.

-

Dissolve the solid in the minimum amount of anhydrous THF at room temperature.

-

Layer anhydrous hexane carefully on top of the THF solution (ratio 3:1 Hexane:THF).

-

Allow to stand at -20°C. Crystals of L-Ile-NCA will form at the interface.

-

Isolate crystals by filtration and dry under high vacuum for 24 hours.

Quality Control (QC):

-

FTIR: Look for characteristic doublet carbonyl peaks at 1855 cm

and 1785 cm -

Melting Point: Sharp melting point (typically distinct from the amino acid; check against specific batch standard).

-

Chloride Content: Must be <0.05% for controlled polymerization.

Polymerization Dynamics

L-Ile-NCA polymerization is unique due to the steric hindrance of the sec-butyl side chain at the

Mechanism: Normal Amine Mechanism (NAM)

The polymerization is initiated by a primary amine (e.g., hexylamine) or a macroinitiator (e.g., PEG-NH

Figure 2: Ring-Opening Polymerization (ROP) via Normal Amine Mechanism.

Kinetic Considerations

-

Rate-Determining Step: Nucleophilic attack on the C-5 carbonyl.

-

Steric Effect: The

-branching of isoleucine creates steric shielding around the NCA ring. This requires longer reaction times or slightly elevated temperatures compared to unhindered NCAs. -

Solvent Effects: Polymerization in DMF promotes helical/sheet formation, while polymerization in CHCl

may lead to precipitation as the hydrophobic polymer chain grows.

Applications in Drug Development

Poly(L-isoleucine) is primarily used as the hydrophobic block in amphiphilic copolymers.

-

Polymeric Micelles:

-

Block copolymers like PEG-b-poly(L-isoleucine) self-assemble in aqueous media.

-

The poly(L-isoleucine) core encapsulates hydrophobic drugs (e.g., Doxorubicin, Paclitaxel).

-

The high

-sheet content of the isoleucine block creates a rigid, stable core, preventing premature drug release.

-

-

Peptide Synthesis:

-

L-Ile-NCA is used to introduce isoleucine residues into polypeptide sequences without the need for coupling reagents (DCC/EDC), yielding only CO

as a byproduct.

-

References

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -

Deng, C., et al. (2014). Polypeptide-based block copolymers: synthesis and application in drug delivery. Progress in Polymer Science. Link

-

Hadley, J. S., et al. (2011). Synthesis and characterization of poly(L-isoleucine) based block copolymers. Polymer Chemistry. Link

-

PubChem. (2025).[1][5] Compound Summary: L-Isoleucine.[2][5][6][7] National Library of Medicine. Link

-

ChemicalBook. (2024). Product: (S)-4-(sec-butyl)oxazolidine-2,5-dione (CAS 45895-88-3).[8][9] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemscene.com [chemscene.com]

- 5. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Isoleucine | CAS#:73-32-5 | Chemsrc [chemsrc.com]

- 7. L-Isoleucine CAS#: 73-32-5 [m.chemicalbook.com]

- 8. (S)-4-(SEC-BUTYL)OXAZOLIDINE-2,5-DIONE | 45895-88-3 [chemicalbook.com]

- 9. (S)-4-(SEC-BUTYL)OXAZOLIDINE-2,5-DIONE | 45895-88-3 [chemicalbook.com]

High-Fidelity Synthesis of L-Isoleucine N-Carboxyanhydride (Ile-NCA)

Technical Guide for Polymerization-Grade Monomer Production

Executive Summary

The synthesis of L-Isoleucine N-carboxyanhydride (Ile-NCA) is the critical rate-limiting step in the production of well-defined poly(L-isoleucine) and amphiphilic block copolypeptides. Unlike simple amino acids, the isoleucine side chain introduces steric bulk at the

This guide details a high-fidelity protocol using the Fuchs-Farthing method with triphosgene (BTC) . It prioritizes the removal of HCl and carbamoyl chloride intermediates—the two primary causes of chain termination in subsequent Ring-Opening Polymerization (ROP).

Target Audience: Synthetic Chemists, Polymer Scientists, Drug Delivery Engineers.

Mechanistic Foundation

The conversion of L-Isoleucine to Ile-NCA proceeds via the attack of the amine on the phosgene equivalent, followed by intramolecular cyclization and the release of HCl.

The "HCl Effect" & Failure Modes

The reaction generates 2 moles of HCl for every mole of NCA.

-

Problem: HCl is not inert. It can protonate the unreacted amine (halting the reaction) or attack the formed NCA ring, leading to acid chlorides that act as chain terminators.

-

Solution: The inclusion of

-pinene as a non-nucleophilic HCl scavenger is mandatory for high-molecular-weight applications. It traps HCl as pinene hydrochloride, which is easily removed.

Reaction Pathway Diagram

The following diagram illustrates the flow from precursor to purified monomer, highlighting the critical intermediate states.

Figure 1: Mechanistic pathway of Ile-NCA synthesis via the Fuchs-Farthing method, emphasizing the role of alpha-pinene in sequestering HCl.

Strategic Reagents & Equipment

Purity starts with the inputs. Do not compromise on the following specifications.

| Component | Specification | Rationale |

| L-Isoleucine | >99%, finely ground | High surface area is required as the starting material is insoluble in THF. |

| Triphosgene | 99% (BTC) | Solid phosgene equivalent. Safer to handle but generates phosgene in situ. |

| 98%+ | Critical Additive. Scavenges HCl to prevent acid-catalyzed ring opening. | |

| THF | Anhydrous (<50 ppm H₂O) | Moisture hydrolyzes NCAs back to amino acids instantly. |

| Ethyl Acetate | Anhydrous | Primary solvent for recrystallization. |

| Hexane/Heptane | Anhydrous | Anti-solvent for precipitation. |

| Glassware | Flame-dried, Ar-purged | Exclusion of atmospheric moisture. |

Step-by-Step Synthesis Protocol

Safety Warning: Triphosgene decomposes into Phosgene gas. All operations must be performed in a well-ventilated fume hood. A phosgene indicator badge should be worn.

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

-

Suspension: Charge the flask with L-Isoleucine (5.0 g, 38.1 mmol) .

-

Solvent: Add anhydrous THF (100 mL) via syringe. The amino acid will not dissolve; this is a heterogeneous suspension.

-

Scavenger: Add

-pinene (10.4 g, 76.2 mmol) . Note: Use a 2:1 molar ratio relative to isoleucine to ensure rapid HCl uptake.

Phase 2: Phosgenation

-

Addition: Add Triphosgene (4.5 g, 15.2 mmol) in one portion.

-

Stoichiometry Note: 1 mole of triphosgene generates 3 moles of phosgene. We use a slight excess (0.4 eq of BTC = 1.2 eq of phosgene) to drive full conversion.

-

-

Reaction: Heat the mixture to 50°C .

-

Monitoring: The reaction is complete when the suspension becomes clear (the insoluble amino acid is consumed). This typically takes 2–4 hours .

-

Checkpoint: If turbidity persists after 4 hours, add a small aliquot (0.5 g) of additional triphosgene.

-

Phase 3: Workup & Isolation

-

Clarification: Once clear, cool the solution to room temperature. If any unreacted isoleucine remains, filter the solution under an argon blanket.

-

Concentration: Remove the THF and excess phosgene/HCl under reduced pressure (Rotavap) at <40°C .

-

Caution: The trap must contain a NaOH solution to neutralize phosgene vapors.

-

-

Crude Product: You will obtain a viscous oil or semi-solid residue. This contains the NCA and pinene-HCl byproducts.

Phase 4: Purification (Recrystallization)

This is the differentiator between "crude" and "polymerization-grade."

-

Dissolution: Redissolve the crude residue in a minimal amount of anhydrous Ethyl Acetate (EtOAc) inside a glovebox or under strict inert gas flow.

-

Washing (Optional but Recommended): Rapidly wash the organic phase with ice-cold 5% NaHCO₃ (aq) followed by cold brine. Dry over MgSO₄ and filter immediately. Speed is vital here to prevent hydrolysis.

-

Crystallization:

-

Add anhydrous Hexane dropwise to the EtOAc solution until it becomes slightly cloudy.

-

Store at -20°C overnight.

-

-

Collection: Filter the white crystals in a glovebox or Schlenk filter. Wash with cold hexane.

-

Drying: Dry under high vacuum (0.01 mbar) for 12 hours.

Characterization & Quality Control

Before polymerization, the monomer must pass the following checks.

| Method | Expected Result | Interpretation |

| Appearance | White crystalline solid | Yellowing indicates amine oxidation or HCl degradation. |

| FTIR | Peaks at ~1850 cm⁻¹ and ~1785 cm⁻¹ | Characteristic carbonyl stretches of the anhydride ring. |

| ¹H NMR (CDCl₃) | Shifted downfield from free amino acid. | |

| ¹H NMR (Impurity) | No peaks at | Absence of acid chlorides or unreacted amine. |

| Melting Point | 98–100°C (Decomposes) | Sharp melting point indicates high purity. Broad range = wet/impure. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of Ile-NCA.

Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

-

Symptom: During recrystallization, the product separates as an oil droplet rather than crystals.

-

Cause: Solvent polarity is too high, or the concentration is too high.

-

Fix: Re-dissolve in EtOAc and add Hexane more slowly. Seed the solution with a tiny crystal of pure Ile-NCA if available.

Polymerization in the Flask

-

Symptom: The solution turns cloudy and viscous during the reaction or workup.

-

Cause: Water ingress. Water opens the NCA ring to form amino acid, which then attacks the remaining NCA (Initiation).

-

Fix: Ensure all glassware is flame-dried. Check the water content of THF (must be <50 ppm).

Chloride Contamination[1]

-

Impact: Residual chlorides terminate the "living" nature of the subsequent polymerization.

-

Detection: Perform a silver nitrate (AgNO₃) test on a small sample. Turbidity = Chloride presence.

-

Fix: Recrystallize a second time.

References

-

Kricheldorf, H. R. (1987).[1] Alpha-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag. (The seminal handbook on NCA properties).

-

Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate.[2] Tetrahedron Letters, 29(46), 5859-5862. (The foundational paper for the Triphosgene method).

-

Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. (Modern purification alternatives).

-

Hadjichristidis, N., et al. (2009). Amino Acid N-Carboxyanhydrides: A Powerful Tool in Polymer Synthesis.[3] Chemical Reviews, 109(11), 5528–5578.

Sources

- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 2. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Physical Properties of 4-((S)-(2-butyl))-oxazolidine-2,5-dione (L-Isoleucine NCA)

The following technical guide details the physical properties, synthesis, and handling of L-Isoleucine N-carboxyanhydride (Ile-NCA) .

Executive Summary

4-((S)-(2-butyl))-oxazolidine-2,5-dione , commonly known as L-Isoleucine N-carboxyanhydride (Ile-NCA) , is a high-value heterocyclic monomer used in the synthesis of poly(L-isoleucine) and amphiphilic block copolypeptides. As an activated amino acid derivative, it serves as the fundamental building block for "protein-mimetic" materials used in drug delivery, tissue engineering, and antimicrobial surface coatings.

This guide provides a rigorous analysis of its physicochemical characteristics, spectroscopic signature, and the critical handling protocols required to maintain its reactivity for Ring-Opening Polymerization (ROP).

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule is a five-membered heterocycle containing a secondary amine, two carbonyls, and a chiral sec-butyl side chain.

| Property | Data |

| IUPAC Name | (4S)-4-[(1S)-1-methylpropyl]-1,3-oxazolidine-2,5-dione |

| Common Name | L-Isoleucine N-carboxyanhydride (Ile-NCA) |

| CAS Number | 45837-64-1 (Generic for Ile-NCA); 45895-88-3 (Specific to L-isomer) |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Chirality | L-configuration (S,S) at the |

Structural Diagram

The sec-butyl group at position 4 imparts significant hydrophobicity and steric bulk, influencing both the crystallization of the monomer and the secondary structure (

Physical Properties Matrix

The physical state of Ile-NCA is heavily dependent on its purity. Impurities such as residual acid (HCl) or unreacted amino acid can drastically alter melting behavior and solubility.

| Parameter | Value / Characteristic | Notes |

| Appearance | White to off-white crystalline solid | Often crystallizes as needles or leaflets from THF/Hexane. |

| Melting Point | 70 – 90 °C (Decomposition) | Critical Note: NCAs do not have a stable melting point; they decompose upon melting, releasing CO₂. High-purity samples melt sharply; impure samples melt lower and broader. |

| Solubility (Good) | THF, Dioxane, Ethyl Acetate, DMF | Solvents must be anhydrous (<50 ppm H₂O). |

| Solubility (Poor) | Hexane, Pentane, Diethyl Ether | Used as anti-solvents for recrystallization. |

| Reactivity | Moisture Sensitive | Hydrolyzes rapidly in ambient air to L-Isoleucine and CO₂. |

| Density | ~1.1 – 1.2 g/cm³ (Predicted) | Typical for amino acid NCAs. |

Spectroscopic Characterization (The "Fingerprint")

Validating the identity and purity of Ile-NCA is best achieved through FTIR and NMR. The anhydride ring provides a distinct infrared signature that disappears upon polymerization or hydrolysis.

A. Fourier Transform Infrared (FTIR) Spectroscopy

The 5-membered anhydride ring exhibits two characteristic carbonyl stretching vibrations (Fermi resonance).

-

High Frequency Band: ~1860 cm⁻¹ (Strong, C=O symmetric stretch)

-

Low Frequency Band: ~1785–1790 cm⁻¹ (Very Strong, C=O asymmetric stretch)

-

Amine Stretch: ~3300 cm⁻¹ (N-H stretch, typically sharp in crystalline form)

Purity Indicator: The absence of a broad peak around 1700–1750 cm⁻¹ (carboxylic acid) and 1600–1650 cm⁻¹ (amide I) confirms the absence of hydrolyzed amino acid or premature polymerization.

B. Proton NMR (¹H-NMR) in CDCl₃

- -Proton (H-4): Doublet or multiplet at ~4.3 – 4.5 ppm .

-

Amide Proton (N-H): Broad singlet at ~6.5 – 7.5 ppm (Shift varies with concentration/H-bonding).

-

Side Chain:

- -CH: Multiplet at ~1.9 ppm.

- -CH₂: Multiplet at ~1.2 – 1.5 ppm.

-

-CH₃ /

Synthesis & Purification Workflow

The synthesis of Ile-NCA typically utilizes the Fuchs-Farthing method (phosgenation). This process must be strictly controlled to prevent chloride contamination, which terminates polymerization.

Synthesis Pathway Diagram[8]

Figure 1: The Fuchs-Farthing synthesis pathway converting L-Isoleucine to Ile-NCA via phosgenation.

Purification Protocol (Self-Validating System)

-

Crude Precipitation: Evaporate reaction solvent and precipitate crude NCA with cold hexane.

-

Wash: Wash with anhydrous hexane to remove residual phosgene.

-

Recrystallization (The "Glovebox" Step):

-

Dissolve crude solid in minimal anhydrous THF.

-

Add anhydrous Hexane dropwise until persistent cloudiness appears.

-

Cool to -20°C overnight.

-

Validation: Crystals should be white/colorless. Yellowing indicates amine oxidation or phosgene residuals.

-

Application: Ring-Opening Polymerization (ROP)[2][6][7][9][10]

The primary application of Ile-NCA is the synthesis of Poly(L-isoleucine) . Due to the steric bulk of the sec-butyl group, Ile-NCA polymerizes slower than Alanine-NCA but forms extremely stable

Polymerization Mechanism

ROP is typically initiated by primary amines (nucleophilic initiation) or alkoxides (base initiation).

Figure 2: Nucleophilic Ring-Opening Polymerization (ROP) mechanism driven by amine initiation and CO₂ release.

Handling, Stability & Storage

Critical Warning: Ile-NCA is extremely sensitive to moisture. A single exposure to atmospheric humidity can initiate autocatalytic polymerization or hydrolysis.

-

Storage:

-

Store in a glovebox under Argon or Nitrogen atmosphere.

-

Temperature: -20°C or lower .

-

Container: Tightly sealed glass vial with Teflon-lined cap, placed inside a secondary jar with desiccant (P₂O₅).

-

-

Handling:

-

Never weigh out on an open benchtop balance.

-

All glassware must be flame-dried or oven-dried (>120°C) immediately before use.

-

Solvents for polymerization must be dried over columns or sodium/benzophenone (THF) or CaH₂ (DMF).

-

References

-

Kricheldorf, H. R. (2006).[1] "Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link -

Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications." Progress in Polymer Science, 32(8-9), 858-875. Link

-

Hadje Georgiou, H., et al. (2016). "Poly(L-isoleucine) based amphiphilic block copolypeptides." Polymer Chemistry, 7, 4226-4236. Link

-

Dimitrov, I., & Schlaad, H. (2003). "Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides." Chemical Communications, (23), 2944-2945. Link

Sources

Stability of amino acid N-carboxyanhydrides in storage

An In-depth Technical Guide to the Storage Stability of Amino Acid N-Carboxyanhydrides

Authored by: A Senior Application Scientist

Abstract

Amino acid N-carboxyanhydrides (NCAs) are indispensable reagents in the synthesis of polypeptides and other peptidomimetics, prized for their high reactivity which allows for clean, efficient polymerization and coupling reactions with the primary byproduct being carbon dioxide.[1] This reactivity, however, is a double-edged sword, rendering them inherently unstable and susceptible to degradation via several pathways. For researchers, scientists, and drug development professionals, ensuring the purity and stability of NCAs through proper storage and handling is paramount to achieving reproducible and reliable results in polypeptide synthesis. This guide provides a comprehensive overview of the factors governing NCA stability, outlines scientifically grounded protocols for storage and handling, and details analytical methods for purity assessment, ensuring the integrity of these critical building blocks.

The Dichotomy of Reactivity and Instability in NCAs

Amino acid N-carboxyanhydrides are cyclic derivatives of amino acids, featuring a highly strained five-membered ring. This ring strain makes the carbonyl groups highly electrophilic and susceptible to nucleophilic attack, which is the basis for their utility in ring-opening polymerization (ROP).[1] However, this same reactivity makes them exquisitely sensitive to various environmental factors that can initiate premature polymerization or hydrolysis, leading to a loss of monomer purity and compromising subsequent polymer synthesis.[1][2] The stability of an NCA is not an intrinsic constant but is critically dependent on its purity and the conditions under which it is stored and handled.[1]

Core Factors Influencing NCA Stability

The degradation of NCAs is primarily driven by their susceptibility to nucleophiles and acidic or basic contaminants. The key external factors that must be meticulously controlled are moisture, temperature, and the presence of chemical impurities.

The Deleterious Effect of Moisture

Moisture is arguably the most significant external factor affecting NCA stability.[1][3] Water acts as a nucleophile that can attack the carbonyl groups of the NCA ring, leading to hydrolysis and the regeneration of the parent amino acid, with the release of carbon dioxide.[3] While this reaction itself consumes the NCA, the more detrimental consequence is that the newly formed amino acid can then act as an initiator for the unwanted polymerization of other NCA molecules.[4] This cascade effect can rapidly degrade the entire stock of the monomer. Therefore, maintaining a scrupulously anhydrous environment is the cornerstone of successful NCA storage.[1][5]

Thermal Stability and Temperature Control

Temperature plays a crucial role in the kinetics of NCA degradation. Elevated temperatures can accelerate both hydrolysis in the presence of trace moisture and spontaneous polymerization.[6] Conversely, lowering the temperature can significantly suppress side reactions and preserve the integrity of the NCA.[6][7] Studies have shown that performing polymerizations at 0°C can virtually eliminate common termination and side reactions that are prevalent at room temperature.[6][7][8] This principle is directly applicable to storage, where sub-zero temperatures are essential for long-term stability.

The Impact of Impurities

The purity of the NCA monomer is a critical determinant of its storage stability.[1][9] Impurities stemming from the synthesis process can act as initiators for premature polymerization. Common culprits include:

-

Hydrogen Chloride (HCl): A major byproduct of the common Fuchs-Farthing synthesis method (phosgenation of amino acids), residual HCl can catalyze NCA decomposition.[4][9][10]

-

Unreacted Amino Acids: As mentioned, these can initiate polymerization.[9]

-

Nucleophilic Species: Any extraneous nucleophiles, such as amines or alcohols, can trigger ring-opening.[1][5]

-

Electrophilic Contaminants: Byproducts from synthesis, like N-chloroformyl amino acids or 2-isocyanatoacyl chlorides, can terminate growing polymer chains, affecting the final polypeptide product.[9]

The nature of the amino acid side chain itself also influences the intrinsic stability of the NCA.[1] For instance, NCAs with functional side groups that can act as internal nucleophiles may exhibit lower stability.

Degradation Pathways: A Mechanistic Overview

Understanding the chemical mechanisms of NCA degradation is fundamental to devising effective stabilization strategies. The two primary pathways are hydrolysis and uncontrolled polymerization.

Hydrolysis Pathway

As illustrated below, the hydrolysis of an NCA is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the original α-amino acid.

Caption: NCA Hydrolysis Pathway.

Uncontrolled Polymerization

Uncontrolled polymerization can be initiated by a variety of species, most notably water (via the amino acid it generates), residual amino acids, or other nucleophilic impurities. The "Normal Amine Mechanism" is a common pathway where a primary amine (the initiator) attacks the C5 carbonyl of the NCA, leading to a ring-opening and the formation of a carbamate, which then propagates by attacking another NCA monomer.

Caption: Uncontrolled NCA Polymerization Workflow.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining NCA integrity. The following guidelines synthesize best practices from both academic literature and industrial suppliers.

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to heat, moisture, and atmospheric contaminants.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C ± 5°C for long-term storage (>18 months).[5] | Significantly reduces the rate of degradation reactions.[6][7] |

| 0 to +5°C for short-term storage (days to weeks).[5] | Suitable for temporary storage between uses, but not ideal for long-term preservation. | |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1][5] | Prevents exposure to atmospheric moisture and oxygen. |

| Packaging | Use moisture-proof packaging .[1] Containers should be tightly sealed. | Provides a physical barrier against moisture ingress. |

| Purity | Store only highly purified NCAs . | Reduces the presence of intrinsic initiators that can cause degradation over time.[1][2] |

Step-by-Step Handling Procedure

Proper handling is as critical as storage to prevent contamination upon use.

Protocol: Handling Solid NCAs

-

Equilibration: Before opening, allow the sealed package to warm up to room temperature.[5]

-

Causality: This crucial step prevents condensation of atmospheric moisture onto the cold NCA powder upon opening the container, which would lead to rapid hydrolysis. Approximate equilibration times are 1 hour for gram quantities and up to 15 hours for multi-kilogram containers.[5]

-

-

Inert Atmosphere Transfer: Open and handle the NCA exclusively under a strict inert atmosphere, preferably within a glovebox.[5][11]

-

Causality: This provides the most robust protection against moisture and oxygen contamination during weighing and transfer.

-

-

Single-Use Recommendation: Whenever possible, plan experiments to use the entire contents of a package in a single operation.[5]

-

Causality: This avoids the risks associated with repeatedly opening, resealing, and re-storing the material, each cycle of which introduces a potential point of contamination.

-

-

Resealing (If Necessary): If partial use is unavoidable, the package must be thoroughly purged with inert gas and re-sealed immediately and tightly.[5]

-

Prompt Re-storage: Return the partially used container to -20°C storage as soon as possible.[5] Be aware that repeated opening and closing cycles will significantly shorten the effective shelf life of the NCA.[5]

Analytical Techniques for Purity Assessment

Regularly assessing the purity of NCAs, both upon receipt and after periods of storage, is a critical quality control measure.

| Technique | Information Provided |

| Melting Point | A sharp melting point corresponding to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.[9] |

| FTIR Spectroscopy | Can confirm the presence of the characteristic anhydride peaks (~1860 and 1790 cm⁻¹) and detect the absence of carboxylic acid or amine peaks that would indicate hydrolysis. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and detecting impurities.[9] |

| Flash Chromatography | An effective method for purifying NCAs to remove common impurities, which can be particularly useful for low-melting or non-crystalline NCAs.[12][13][14] |

Conclusion: A Paradigm of Purity and Precision

The stability of amino acid N-carboxyanhydrides is fundamentally linked to their purity and the environment in which they are stored and handled. By understanding the mechanisms of degradation and implementing rigorous, scientifically-grounded protocols, researchers can ensure the integrity of these vital monomers. The key to success lies in a holistic approach that begins with the synthesis of high-purity material and extends through every step of storage, handling, and analysis. Meticulous control of temperature and the absolute exclusion of moisture are the pillars upon which the successful application of NCAs in advanced polypeptide synthesis is built.

References

- High Standard Purity NCA - Pharmaceutical Networking. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDM44Idxv3aK5wT3IganbUfgb_nXw-RbDuYa6eXdI-x7xQSk8Le_kl-rKTphQRL8V97yqHUn3iMLj6oj1D4QLq6G30EtvWIXIolyPLEyw3k7YANqumYec5Z9L6Haiud6yTfKq7_wJDHRgB4PZnSWmysrFMx-KmifWJc_aGYdl9hpuP8MqnSEKnECsS0uvgDdFJTngW6Tuv32ur2qk=]

- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP4ceqVE5qTYmJ5NyZuo_Dch4PLjwaqvBHdYBUQ0XUZoVH1xJRPhtdfwIWGhS8VrLzP5UlsZ4CdrCJHITpfSoI8s-oWxxqlKa9HziKYzmayTc6ZYVB-E97yIvPIaRP6dn3lA==]

- Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8lwrnSYOERkMxV-5cnclxkt_Id9WO1A9qZCSsdMIG8WEUtk3VEsJLq8yW9g2tm3AEkwzJiF9wzKs7dNl-ZzHOhD_x0qh0MKRXuOoFd45g_MGVx9w9Egxrfgh3kHlmoCHA2PYbs09QKqniEWJaHT0lJYQ4lM79cYoJDTv7]

- Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiI87jTR2h9AExOwK9cI9x5_LzZMcRpGu1KL3czXluzgagumedxLAYY7JxAfJZEjhi66FqJ6mD5CE9ipguIzy2N6H1UC4lUxGOgcUqGvP0YFnqgfddr8a6MNNf9k_eFTvKM7I=]

- Managing and removing impurities in N-carboxyanhydride synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE23eJTDQTNXi8Mz3iZKpK84Y0hvtmmNu6qb7EwHWCoTbcptAl4iKGzqq4gzTiFraYoYyxgTovhuznrCW1i_ldz0cDCSJ4m5zXNdqWZJY31wRqL843ZwRg0Cd5lpzZ_yQ-OG-cvXKhifA1VXV9WmChsukAk6vGUHTDDYlC_0wsrkON5Mpu0epht4AglORnnuLZdbOnFklycAoSZbRCa]

- α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC Isochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzgQ4LIlGMqGi37RcAI7-Yt1WAhTBLABPJjfmRy2oEKzVhsvaMYEiXbGPmKEsOhREFbpJkKxahnAtW_ylmtTHK1A6Xcm0F9ip47bsfU-r127LGNBjaujwapiVIpH1y-6s9HfRHkoWEw1pO9bHIMDkLLdZDT2SL0hdKF8onuhPgMZ2vuYLqj3fqyj8aWv25RkHjAH33sIEaUyFKdMEg3J06IpE=]

- N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdfzv7eqKSEG5J-gx4TYvLbMKCxjavNRRvtuRzp5i4Xs9-J_STm9kWd4ZJa-lcV9YuqmbHHpxq0Ab49arjqmi8w_4Xal3W7XdOMCRYVfMFw5m234LQvgIg07ElNQlFNETEM1oxunyCo0oGRaY=]

- Amino acid N-carboxyanhydride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Amino_acid_N-carboxyanhydride]

- Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids | CCS Chemistry - Chinese Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRU396ovIlLzcfTjzQ2kaHvy8ERgSE72m3_2dnif3uPbX94NGbqyfke8lWMQgR_cKK7mP2FcQRaIn9ZEBmtGDI12JoM93BKPsnI4AkW2U4BIOf_ScIROmKN6KT7ZRqzp_D--p3RHZm_Lxe0KlKRvUbIN6g6bOw-52gEBtS]

- Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides - Cheng Research Group - University of Illinois. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb80S_0gUuXdXo1E_7DluAJ5_lBV1gfT3m6pfm_gXDoYHPWTqqf_Ee9WJtG3L9lAteLNG816AOIVnF-ZzZ_k2w2-1oE4UNGTNHDHp5X0A54ME1IftCyyGHMQM7bS5Bg_nXBBFnZCHqv73rCaEF1W5HQKA57m4sq11xcWeUL-fIObSyiTLlqEjKm9Cg_ntuSidFn2k4VcsMSQQY0DFLcQn_pRw2]

- A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c741752021635c411a7647]

- A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWUwHCZbvZYqm8BbSLCrYD_5Ks1wi4Si1ia9btpvVMiR1VGIA6tuKrfFRbJEdjndy_nwS8xxi6otgizNTxiILOhuiQRVSGbxk7Mzr4q8F_caCQ6IzDhf5IDPN-CS7zhjiOTS-TPE87DHs1Ov9XwxNktDqvlZcv77LFng==]

- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. [URL: https://www.researchgate.

- General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Biomacromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bm101123k]

- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [URL: https://www.mdpi.com/2409-515X/7/3/43]

- A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34608139/]

- SAFETY DATA SHEET - Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkcLt-Hc_QghdLsoWN8dlw2eN2D7YROpFc8uh8dlRzkHJvIZuBOOcK3Q_EJrqO4fOLiSREZjnlWARvCzHHoJrW6KGFxHUe80epzWpkpZsA59gtwL3o5A16gjtZPEuZsDeeoeHC4xZDwnokDSGTSxOhBPGyJJrQXTC75L_GkyAkGRs550J6cvOhIdRXYjVrVRGZ6s5rVJ4QAk6KHusfdL0aKK-hhBD-DCSJvB6owa9w1iAGn4Y-mZg1u4-_E1AbIcdp9afp1_ZYPmtYCyGfhrWH5pa1QdsfC9YKHKnY-GVPXyZIuK5X_FXLgkvKAUBOaFKm1Env1Oi0eGe3dbKk11EZ85bpbmbunD4=]

- General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography - Biomacromolecules - Figshare. [URL: https://figshare.

- Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7851121/]

- A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq26CYV3W30iT15TRe58aBu5MrZzB6IZApaO-8LavmGrfxl-07RgB2KYGwWHN2EHmjT-SedC1XSU8rb79rQ89MQPF_K6kdKZbRALT_Uxt-_oEado8S95icr0QfrkyN84CCMj9YIwU0JIqoLUwWd6iGXCg=]

- Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research. [URL: https://www.titech.ac.jp/english/research/stories/faces21_fuse.html]

- Water-resistant and temperature-tolerant ring-opening polymerization of N-carboxyanhydrides in hydrophobic deep eutectic solvents - ResearchGate. [URL: https://www.researchgate.net/publication/377227499_Water-resistant_and_temperature-tolerant_ring-opening_polymerization_of_N-carboxyanhydrides_in_hydrophobic_deep_eutectic_solvents]

- How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C? - Pure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJS05bMnnGmvB5yO994NZTiB2_xa0jV_SgIt26svbIoRABygmeHoUB-8W-5FNa8tFADjxvRBli6IqCyxXFNX4aEhJl3DDLi9DltQstnne3D5lcOMt0SnzTP_G9lyBh8MgVtjzPtyyep1ucl1kKC4A=]

- Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00188]

- N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d2gc03577g]

- Amino acid degradation – GPnotebook. [URL: https://gpnotebook.com/en-au/simplepage.cfm?ID=x20120223150535310340]

- How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0°C? Effect of temperature on homo-, block- and graft (co)polymerizaton - ResearchGate. [URL: https://www.researchgate.

- Chemical Storage Guidelines - Environmental Health & Safety. [URL: https://www.uoguelph.ca/ehs/sites/uoguelph.ca.ehs/files/public/Chemical%20Storage%20Guidelines.pdf]

- Degradation pathways of amino acids during thermal utilization of biomass: a review. [URL: https://link.springer.com/article/10.1007/s13399-024-05703-x]

- Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. [URL: https://amsacta.unibo.it/6548/1/PhD_thesis_T_Bolognesi.pdf]

- Chemical Storage Guidelines - Environmental Health and Safety. [URL: https://ehs.ucsc.edu/lab-safety-manual/chmm/chemical-storage.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC205390050]

- 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_304_(Carreiro)/18%3A_Amino_Acid_Catabolism/18.

- Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK558998/]

Sources

- 1. pmcisochem.fr [pmcisochem.fr]

- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 6. mdpi.com [mdpi.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem.pku.edu.cn [chem.pku.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. figshare.com [figshare.com]

Technical Guide: (S)-4-sec-butyl-1,3-oxazolidine-2,5-dione (L-Ile-NCA)

This technical guide provides an in-depth analysis of (S)-4-sec-butyl-1,3-oxazolidine-2,5-dione , commonly known as L-Isoleucine N-Carboxyanhydride (L-Ile-NCA) . It is designed for researchers requiring high-purity synthesis, handling, and polymerization protocols for this critical amino acid derivative.

Chemical Identity & Nomenclature

This compound is the N-carboxyanhydride (NCA) derivative of the essential amino acid L-Isoleucine . It serves as a high-energy, activated monomer for the synthesis of poly(L-isoleucine) and isoleucine-containing block copolymers via Ring-Opening Polymerization (ROP).

Core Identifiers

| Property | Detail |

| Common Name | L-Isoleucine NCA (L-Ile-NCA) |

| IUPAC Name | (4S)-4-[(1S)-1-methylpropyl]-1,3-oxazolidine-2,5-dione |

| CAS Registry Number | 45895-88-3 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Precursor | L-Isoleucine (natural diastereomer: 2S, 3S) |

Synonyms & Database Searching

When searching chemical databases or procurement catalogs, this compound is indexed under several synonyms. The variation often arises from IUPAC naming preferences regarding the sec-butyl side chain.

-

N-Carboxy-L-isoleucine anhydride (Historical/Classical)

-

(S)-4-sec-butyloxazolidine-2,5-dione (General stereochemistry)

-

(4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione (Systematic)

-

L-Ile-NCA (Peptide Chemistry Abbreviation)

Critical Note on Isomers: Do not confuse this compound with L-Leucine NCA (CAS 3190-70-3), which is the isobutyl isomer. The sec-butyl group of Isoleucine contains a second chiral center at the

-carbon. The standard "L-Ile-NCA" implies the naturalconfiguration.

Synthesis Protocol: The Fuchs-Farthing Method

The industry-standard synthesis involves the phosgenation of L-isoleucine. While gaseous phosgene was historically used, Triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent for laboratory-scale synthesis due to higher safety margins and stoichiometric control.

Reaction Mechanism

The reaction proceeds via the formation of an N-chloroformyl intermediate, followed by intramolecular cyclization and the release of HCl.

Figure 1: Synthesis pathway of L-Ile-NCA using Triphosgene. The elimination of HCl is the critical driving force.

Experimental Protocol (Self-Validating)

Safety Warning: Perform all operations in a fume hood. Triphosgene releases phosgene upon heating.

Reagents:

-

L-Isoleucine (Dry, finely ground)

-

Triphosgene (0.35 eq per eq of amino acid)

- -Pinene (HCl scavenger, optional but recommended)

-

Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Methodology:

-

Suspension: Suspend L-Isoleucine (5.0 g, 38.1 mmol) in anhydrous THF (50 mL) under an inert Nitrogen atmosphere.

-

Reagent Addition: Add

-pinene (1.2 eq) if using a scavenger to prevent acid-catalyzed decomposition. Then, add Triphosgene (4.0 g, 13.5 mmol) in a single portion. -

Reaction: Heat the mixture to 50°C. The suspension will gradually clarify as the amino acid reacts and the NCA forms (soluble in THF).

-

Validation Check: The reaction is complete when the solution becomes perfectly clear (typically 2-4 hours). If turbidity remains, add a small aliquot of Triphosgene.

-

-

Work-up:

-

Concentrate the solution to ~25% volume under vacuum.

-

Precipitation: Pour the concentrate into cold anhydrous Hexane (non-solvent) to precipitate the NCA.

-

Purification (Crucial): Recrystallize 3x from Ethyl Acetate/Hexane (1:3) inside a glovebox or under strict inert conditions.

-

-

Quality Control:

-

IR Spectroscopy: Look for characteristic doublet carbonyl peaks at 1850 cm⁻¹ and 1785 cm⁻¹ (anhydride stretch).

-

**Chloride

-

Methodological & Application

Ring-opening polymerization (ROP) of L-isoleucine NCA

Application Note: Precision Synthesis of Poly(L-Isoleucine) via NCA Ring-Opening Polymerization

-Sheet Aggregation in L-Ile NCA PolymerizationAbstract

The Ring-Opening Polymerization (ROP) of L-isoleucine N-carboxyanhydride (L-Ile NCA) presents unique challenges compared to non-branched amino acids like L-leucine or L-alanine. The

Introduction: The "Beta-Branching" Challenge

In the landscape of polypeptide synthesis, L-isoleucine is a "problem child." Unlike L-leucine, where the branching occurs at the

-

Kinetic Penalty: The steric bulk shields the NCA ring, significantly slowing down nucleophilic attack during initiation and propagation.

-

Solubility Limit: Growing Poly(L-Ile) chains rapidly form stable, insoluble

-sheets in common organic solvents (DMF, THF), leading to premature precipitation and broad dispersity.

Core Directive: This protocol prioritizes anhydrous purity and kinetic control to maintain solubility during polymerization.

Monomer Synthesis: L-Ile NCA

Method: Fuchs-Farthing utilizing Triphosgene.[2]

Critical Update: We utilize an HCl scavenger (

Reagents:

-

L-Isoleucine (Dry, finely ground).

-

Triphosgene (Solid phosgene equivalent).[3]

- -Pinene (HCl scavenger).

Protocol:

-

Suspension: In a flame-dried Schlenk flask under

, suspend L-Isoleucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL). -

Scavenger Addition: Add

-pinene (1.1 equiv). Why? This traps HCl as pinene hydrochloride, preventing the acid from attacking the formed NCA or inducing polymerization. -

Cyclization: Add Triphosgene (0.35 equiv) dissolved in THF dropwise at 50°C.

-

Reaction: Stir at 50°C until the suspension clears (approx. 2-4 hours). Note: Ile takes longer than Leu due to steric bulk.

-

Workup: Concentrate the solution under vacuum.

The "Pro-Tip" Purification: Anhydrous Flash Chromatography

Traditional recrystallization (THF/Hexane) often fails to remove trace acid impurities from Ile-NCA due to its high solubility. Recommendation: Use the method described by Deming and Cheng [1].

-

Stationary Phase: Silica gel (dried under vacuum/flame).

-

Mobile Phase: Anhydrous THF/Hexane (gradient).

-

Procedure: Pass the crude oil through a silica plug inside a glovebox. This removes trace HCl and unreacted amino acid more effectively than crystallization.

Polymerization: The Deming Method (Transition Metal)

While primary amines (e.g., hexylamine) can be used, they often lead to "dead" chains for L-Ile due to slow kinetics allowing side reactions (termination) to compete. We recommend Cobalt(0) or Nickel(0) initiators for "living" behavior.[1][6]

Mechanism: The "Amine" vs. "Metal" Pathway

The following diagram illustrates why metal initiators are superior for sterically hindered monomers.

Figure 1: Comparison of Amine vs. Transition Metal initiation pathways. The metal pathway suppresses the Activated Monomer Mechanism (AMM), crucial for hindered monomers like L-Ile.

Experimental Protocol (Glovebox Required):

-

Preparation: In a glovebox (

ppm), dissolve purified L-Ile NCA (500 mg) in anhydrous DMF (5 mL). Note: DMF is preferred over THF to solubilize the growing peptide chain. -

Initiator: Prepare a stock solution of

in DMF. -

Initiation: Add initiator to the monomer solution. Target

. -

Propagation: Stir at room temperature.

-

Observation: The reaction will be slower than L-Leu NCA. Allow 24-48 hours for full conversion.

-

Viscosity: If the solution becomes a gel, the polymer has aggregated.

-

-

Termination: Remove from glovebox and add 1N HCl/Methanol.

-

Isolation: Precipitate into excess diethyl ether. Centrifuge and dry under vacuum.

Characterization & Data Analysis

Solubility & GPC Analysis

Poly(L-isoleucine) is notoriously difficult to analyze due to aggregation.

-

Standard GPC (THF): DO NOT USE. The polymer will not dissolve or will aggregate, giving false high Mw.

-

Required GPC Solvent: DMF containing 0.1 M LiBr .

-

Why? LiBr disrupts the intermolecular Hydrogen bonds (

-sheets), allowing the polymer to exist as a random coil.

-

NMR Validation

H NMR (DMSO-- -CH: Look for the broad peak around 4.2 - 4.4 ppm .

-

Side Chain:

0.85 (t, 3H, -

Validation: The disappearance of the NCA ring proton (approx 4.5 ppm, sharp) confirms conversion.

| Parameter | L-Ile NCA (Monomer) | Poly(L-Ile) |

| Appearance | White Crystalline Solid | White Powder / Fibrous |

| Solubility | THF, EtOAc, DCM | DMF (+LiBr), TFA, HFIP |

| IR (Carbonyl) | Doublet: 1850, 1785 | Amide I: ~1650 (Random), 1630 ( |

| Melting Point | ~100-102°C (Dec) | >250°C (Decomposes) |

Troubleshooting Workflow

Figure 2: Diagnostic workflow for common failures in L-Ile NCA polymerization.

References

-

Deming, T. J. (1997).[1] Facile synthesis of block copolypeptides of defined architecture. Nature. Link

-

Kramer, J. R., & Deming, T. J. (2010).

-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography.[7][8] Biomacromolecules.[1][5][6][8][9][10] Link -

Hadjichristidis, N., et al. (2009).

-Amino Acid N-Carboxyanhydrides: The High Vacuum Technique. Chemical Reviews. Link -

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Poly(L-isoleucine) Homopolymers via Ring-Opening Polymerization of N-Carboxyanhydrides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the synthesis of poly(L-isoleucine), a hydrophobic homopolypeptide, through the ring-opening polymerization (ROP) of L-isoleucine N-carboxyanhydride (NCA). As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and critical considerations for achieving well-defined polymers. We will cover the synthesis of the NCA monomer from L-isoleucine, its subsequent polymerization, and the purification and characterization of the final poly(L-isoleucine) product. This protocol is designed to be self-validating, with in-text citations to authoritative sources supporting the methodology.

Introduction: The Significance of Poly(L-isoleucine) and the Synthetic Strategy

Poly(α-amino acids), or polypeptides, are a vital class of biomaterials due to their biocompatibility and biodegradability, making them ideal for applications in drug delivery, tissue engineering, and as synthetic mimics of natural proteins.[1] Poly(L-isoleucine), with its bulky, hydrophobic sec-butyl side chain, exhibits unique self-assembly properties and contributes to the formation of specific secondary structures, such as β-sheets.

The most robust and widely adopted method for synthesizing high molecular weight polypeptides with controlled architectures is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[2][3][4][5] This method is advantageous as it proceeds with minimal to no racemization at the chiral center and allows for the preparation of polymers in substantial quantities.[4]

The overall synthetic strategy is a two-step process:

-

Monomer Synthesis: Conversion of the parent amino acid, L-isoleucine, into its highly reactive cyclic derivative, L-isoleucine N-carboxyanhydride (Ile-NCA).

-

Polymerization: Initiation of the ring-opening of Ile-NCA to form the polypeptide chain, releasing carbon dioxide as the sole byproduct.[6]

This guide will detail a standard laboratory-scale procedure for both steps, emphasizing the critical need for anhydrous conditions due to the moisture sensitivity of NCAs.[1][6]

Synthesis of L-Isoleucine N-Carboxyanhydride (Ile-NCA)

The successful polymerization of poly(L-isoleucine) is critically dependent on the purity of the Ile-NCA monomer.[7] Trace impurities, particularly acidic species like HCl, can interfere with the polymerization process.[7] The "Fuchs-Farthing" method, which utilizes phosgene or a safer equivalent like triphosgene for the direct cyclization of the amino acid, is a widely employed and effective strategy.[8]

Reaction Scheme: Ile-NCA Synthesis

Caption: Synthesis of L-Isoleucine NCA from L-Isoleucine and Triphosgene.

Protocol: Ile-NCA Synthesis

Materials & Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |

| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | 10.0 g (76.2 mmol) | Dry thoroughly under vacuum before use. |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 8.28 g (27.9 mmol) | EXTREME CAUTION: Highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE). |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Use a freshly distilled or inhibitor-free, dry solvent. |

| Anhydrous Hexanes | C₆H₁₄ | 86.18 | ~300 mL | For precipitation. |

| Celite® | N/A | N/A | As needed | For filtration.[7] |

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add L-isoleucine (10.0 g) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet. Add anhydrous THF (200 mL) to suspend the amino acid.

-

Phosgenation: In the fume hood, carefully add triphosgene (8.28 g) to the suspension at room temperature. The mixture will remain a suspension.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60°C). The suspension will gradually become a clear, colorless solution as the reaction proceeds. This typically takes 2-4 hours. Monitor the reaction by observing the dissolution of the solid L-isoleucine.

-

Solvent Removal: Once the reaction is complete (a clear solution is obtained), cool the flask to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Initial Purification: The crude product will be a solid or viscous oil. To remove residual HCl, which is detrimental to polymerization, dissolve the crude solid in a minimal amount of anhydrous THF or dichloromethane (DCM) and filter it through a pad of Celite®.[7] This step is crucial for obtaining high-purity NCA.[7]

-

Crystallization: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a minimum amount of anhydrous THF and precipitate the Ile-NCA by adding the solution dropwise to a vigorously stirred flask of anhydrous hexanes.

-

Isolation and Storage: Collect the white, crystalline product by filtration under an inert atmosphere. Wash the crystals with additional anhydrous hexanes and dry under high vacuum. Store the purified Ile-NCA under an inert atmosphere at -20°C.[9] The product is highly moisture-sensitive.[6]

Ring-Opening Polymerization of Ile-NCA

The polymerization of NCAs can be initiated by various nucleophiles, with primary amines being a common choice for producing well-defined polypeptides.[1][4] The degree of polymerization (DP) can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]). More recently, initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to facilitate extremely rapid and moisture-tolerant polymerizations.[1] For this protocol, we will use a standard primary amine initiator, n-hexylamine.

Workflow: Ring-Opening Polymerization

Caption: Workflow for the synthesis of poly(L-isoleucine).

Protocol: Polymerization

Materials & Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |

| L-Isoleucine NCA | C₇H₁₁NO₃ | 157.17 | 1.0 g (6.36 mmol) | Freshly purified and dried. |

| n-Hexylamine | C₆H₁₅N | 101.19 | Variable | As a stock solution in DMF. The amount depends on the desired molecular weight. |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Use a high-purity, anhydrous grade. |

| Diethyl Ether or Deionized Water | C₄H₁₀O / H₂O | 74.12 / 18.02 | ~200 mL | For precipitation. |

Procedure:

-

Preparation: All glassware must be rigorously flame-dried under vacuum and the entire procedure performed under a dry, inert atmosphere (e.g., in a glovebox).

-

Monomer Solution: In the glovebox, dissolve L-isoleucine NCA (1.0 g) in anhydrous DMF (20 mL) in a sealed vial with a magnetic stirrer.

-

Initiator Calculation & Addition:

-

Objective: To synthesize a poly(L-isoleucine) with a target degree of polymerization (DP) of 50.

-

Calculation:

-

Moles of NCA = 1.0 g / 157.17 g/mol = 0.00636 mol

-

Target moles of initiator = Moles of NCA / DP = 0.00636 mol / 50 = 0.000127 mol

-

Mass of n-hexylamine = 0.000127 mol * 101.19 g/mol = 0.0129 g (or ~12.9 µL)

-

-

Addition: Prepare a stock solution of n-hexylamine in anhydrous DMF (e.g., 10 mg/mL) to facilitate accurate addition. Add the calculated volume of the initiator stock solution to the stirring NCA solution.

-

-

Polymerization: Seal the vial and allow the reaction to stir at room temperature for 48-72 hours. The solution may become more viscous as the polymer forms.

-

Purification by Precipitation:

-

Remove the reaction vial from the glovebox.

-

Pour the polymer solution dropwise into a beaker of vigorously stirring non-solvent (e.g., deionized water or diethyl ether). Poly(L-isoleucine) is hydrophobic and will precipitate.

-

A white solid will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Isolation and Drying:

-

Collect the polymer by centrifugation or vacuum filtration.

-

Wash the solid polymer multiple times with the precipitation solvent to remove any residual monomer, initiator, and DMF.

-

Dry the final poly(L-isoleucine) product under high vacuum to a constant weight.

-

Characterization of Poly(L-isoleucine)

Proper characterization is essential to confirm the identity, purity, and molecular weight of the synthesized polymer.

| Technique | Purpose | Expected Result for Poly(L-isoleucine) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure and purity. | Appearance of broad peaks corresponding to the polypeptide backbone and the sec-butyl side chain protons. Disappearance of the characteristic NCA ring protons. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | To identify characteristic functional groups. | Strong amide I (C=O stretch) band around 1630-1650 cm⁻¹ (indicative of β-sheet/α-helix) and amide II (N-H bend) band around 1520-1540 cm⁻¹. Absence of the anhydride carbonyl stretches from the NCA monomer (~1850 and 1790 cm⁻¹). |

| GPC/SEC (Gel Permeation/Size-Exclusion Chromatography) | To determine the molecular weight (Mₙ, Mₙ) and dispersity (Đ = Mₙ/Mₙ). | A monomodal peak. The molecular weight should be close to the theoretical value (DP × M.W. of monomer). A low dispersity (typically < 1.3) indicates a controlled polymerization. |

Conclusion and Best Practices

This protocol outlines a reliable method for the synthesis of poly(L-isoleucine) via the ring-opening polymerization of its NCA monomer. The key to success lies in two areas:

-

Monomer Purity: The rigorous purification of the L-isoleucine NCA to remove acidic impurities is paramount for achieving controlled polymerization and obtaining polymers with low dispersity.[7]

-

Anhydrous Conditions: The moisture-sensitive nature of NCAs necessitates the use of dry solvents and an inert atmosphere throughout the polymerization process to prevent premature termination and side reactions.[1]

By adhering to these principles, researchers can confidently synthesize well-defined poly(L-isoleucine) homopolymers for a wide range of applications in materials science and biomedicine.

References

-

Title: Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization Source: PubMed URL: [Link]

-

Title: Amino acid N-carboxyanhydride Source: Wikipedia URL: [Link]

-

Title: Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization Source: ResearchGate URL: [Link]

-

Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: MDPI URL: [Link]

-

Title: Large-scale synthesis of α-amino acid-N-carboxyanhydrides Source: Taylor & Francis Online URL: [Link]

-

Title: Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis Source: Nature Protocols URL: [Link]

-

Title: A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides Source: ChemRxiv URL: [Link]

-

Title: Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides Source: PNAS URL: [Link]

- Title: Purification method of L-isoleucine Source: Google Patents URL

-

Title: Characterization of Bacillus thuringiensis l-Isoleucine Dioxygenase for Production of Useful Amino Acids Source: PMC URL: [Link]

-

Title: Synthesis of Polypeptides by Ring-Opening Polymerization: A Concise Review Source: ResearchGate URL: [Link]

- Title: Method for purifying branched chain amino acids Source: Google Patents URL

-

Title: POLY-L-ISOLEUCINE Source: Chemsrc URL: [Link]

-

Title: Growth and Characterization of L-Isoleucine based nonlinear optical single crystals Source: International Journal of ChemTech Research URL: [Link]

-

Title: Separation and Refining of Amino acids Source: Organo Corporation URL: [Link]

- Title: Method for purifying branched chain amino acids Source: Google Patents URL

-

Title: Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine Source: ResearchGate URL: [Link]

Sources

- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. POLY-L-ISOLEUCINE | 34464-35-2 [amp.chemicalbook.com]

Application Notes and Protocols for the Synthesis of Poly(L-isoleucine) via HMDS-Initiated Ring-Opening Polymerization of Ile-NCA

Introduction: Harnessing the Power of Poly(L-isoleucine) with Controlled Polymerization

Poly(L-isoleucine) (pIle), a polymer of the essential amino acid L-isoleucine, is a fascinating biomaterial with a unique combination of hydrophobicity and chirality, stemming from the β-branched side chain of its constituent monomer.[1][] These structural features predispose pIle to form stable helical secondary structures, making it a valuable component in the design of novel drug delivery vehicles, scaffolds for tissue engineering, and functional surfaces. The synthesis of well-defined pIle with controlled molecular weight and narrow dispersity is paramount to unlocking its full potential in these applications.

Traditionally, the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) initiated by primary amines has been a workhorse for polypeptide synthesis. However, this method is often plagued by side reactions that lead to poor control over the polymer's molecular characteristics.[3] This application note details a robust and controlled method for the synthesis of pIle via the ROP of L-isoleucine N-carboxyanhydride (Ile-NCA) using hexamethyldisilazane (HMDS) as an initiator. This organosilicon-mediated approach offers a significant leap forward, enabling the synthesis of pIle with predictable molecular weights and narrow molecular weight distributions.[4]

The Mechanism: A Controlled Approach to Polypeptide Synthesis

The HMDS-initiated ROP of NCAs proceeds through a distinct mechanism that circumvents many of the issues associated with traditional amine-initiated polymerizations. The initiation step involves the cleavage of the N-Si bond of HMDS and the subsequent formation of a trimethylsilyl carbamate (TMS-CBM) terminal group.[4][5] This TMS-CBM end-group then propagates the polymerization by reacting with incoming NCA monomers. The controlled nature of this polymerization stems from the living character of the propagating chain ends.[6]

Below is a diagram illustrating the proposed mechanism for the HMDS-initiated ROP of Ile-NCA:

Caption: Mechanism of HMDS-initiated ROP of Ile-NCA.

Experimental Protocol: Synthesis of Poly(L-isoleucine)

This protocol provides a step-by-step guide for the synthesis of pIle with a target degree of polymerization (DP) of 50.

Materials:

-

L-isoleucine N-carboxyanhydride (Ile-NCA) (synthesis and purification of NCA monomers are critical and should be performed according to established literature procedures to ensure high purity)[7]

-

Hexamethyldisilazane (HMDS), polymerization grade

-

Anhydrous Tetrahydrofuran (THF), polymerization grade

-

Anhydrous Methanol

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas, high purity

-

Standard glassware for air-sensitive chemistry (Schlenk line, oven-dried glassware)

Equipment:

-

Schlenk line or glovebox

-

Magnetic stirrer with stir bars

-

Syringes and needles

-

Centrifuge

-

Vacuum oven or high-vacuum line

Experimental Workflow:

Caption: Workflow for the synthesis of Poly(L-isoleucine).

Step-by-Step Procedure:

-

Preparation: All glassware should be rigorously cleaned and oven-dried at 120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen). All liquid reagents should be handled using standard air-free techniques.

-

Reaction Setup: In a glovebox or on a Schlenk line, add a magnetic stir bar to a flame-dried 50 mL Schlenk flask.

-

Monomer Solution: In the flask, dissolve L-isoleucine N-carboxyanhydride (Ile-NCA) in anhydrous THF to a concentration of 5-10% (w/v). For a target DP of 50, you would calculate the required amounts of Ile-NCA and HMDS. For example, for 1 g of Ile-NCA (molecular weight approx. 157.17 g/mol ), you would have approximately 6.36 mmol of monomer. For a DP of 50, you would need 0.127 mmol of HMDS.

-

Initiator Addition: Using a syringe, add the calculated volume of HMDS to the stirring solution of Ile-NCA in THF.

-

Polymerization: Allow the reaction to proceed at room temperature with vigorous stirring. Due to the insolubility of poly(L-isoleucine) in THF, a precipitate will form as the polymerization progresses.[8] The reaction is typically allowed to proceed for 24-48 hours to ensure complete monomer conversion.

-

Quenching the Polymerization: After the desired reaction time, quench the polymerization by adding a small amount of anhydrous methanol (approximately 10-fold molar excess relative to the initiator) to the reaction mixture. Stir for an additional 30 minutes.

-

Isolation of the Polymer: Isolate the precipitated poly(L-isoleucine) by centrifugation. Decant the supernatant.

-

Washing and Purification: Wash the polymer pellet multiple times with anhydrous diethyl ether to remove any unreacted monomer, initiator, and solvent residues. After each wash, centrifuge and decant the supernatant.

-

Drying: Dry the purified poly(L-isoleucine) under high vacuum at room temperature until a constant weight is achieved.

Data Summary Table:

| Parameter | Value | Notes |

| Monomer | L-isoleucine NCA | High purity is essential. |

| Initiator | Hexamethyldisilazane (HMDS) | Polymerization grade. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Polymerization grade. |

| Monomer:Initiator Ratio | 50:1 (for DP=50) | Can be varied to target different molecular weights. |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 24 - 48 hours | Monitor for precipitation. |

| Expected Outcome | White, powdery solid | Insoluble in common organic solvents. |

Characterization of Poly(L-isoleucine)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the insolubility of pIle in common NMR solvents, specialized solvents such as trifluoroacetic acid (TFA-d) or hexafluoroisopropanol (HFIP) may be required. The ¹H NMR spectrum will show characteristic peaks for the polypeptide backbone and the isoleucine side chain. Broadening of the peaks is expected due to the polymeric nature of the sample.[9][10]

-

¹³C NMR: Similar to ¹H NMR, specialized solvents will be necessary. The ¹³C NMR spectrum will provide information on the carbon skeleton of the polymer.

2. Gel Permeation Chromatography (GPC):

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A suitable solvent system that can dissolve pIle, such as HFIP with a salt additive (e.g., potassium trifluoroacetate), is required. A narrow PDI (typically < 1.2) is indicative of a controlled polymerization.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the polypeptide structure and to assess its secondary structure. Key vibrational bands to observe include:

-

Amide A (N-H stretching) around 3300 cm⁻¹

-

Amide I (C=O stretching) around 1650 cm⁻¹ (sensitive to secondary structure, α-helix)

-

Amide II (N-H bending and C-N stretching) around 1550 cm⁻¹

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Polymer Yield | Incomplete monomer conversion. | Extend the reaction time. Ensure high purity of monomer and anhydrous conditions. |

| Loss of polymer during workup. | Be careful during centrifugation and decanting steps. | |

| Broad Molecular Weight Distribution (High PDI) | Impurities in monomer or solvent (e.g., water). | Use freshly purified monomer and strictly anhydrous solvents and conditions. |

| Inefficient initiation. | Ensure accurate addition of the initiator. | |

| Polymer is difficult to dissolve for characterization | High molecular weight and/or strong secondary structure formation. | Use aggressive solvents like TFA or HFIP. Gentle heating may aid dissolution. |

Conclusion

The use of HMDS as an initiator for the ring-opening polymerization of Ile-NCA provides a reliable and controlled method for the synthesis of well-defined poly(L-isoleucine). This application note offers a comprehensive guide for researchers in the fields of biomaterials, drug delivery, and polymer chemistry to produce high-quality pIle for their specific applications. The ability to control the molecular weight and achieve narrow dispersity opens up new avenues for the rational design of advanced polypeptide-based materials.

References

-

Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Available at: [Link]

-

Guo, K., et al. (2018). Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature Communications, 9(1), 5297. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism study of LiHMDS-initiated NCA polymerization. a Proposed... Available at: [Link]

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Topics in Current Chemistry (Vol. 310, pp. 1-26). Springer. Available at: [Link]

-

ACS PRF. (n.d.). Controlled Polymerization of Alpha-Amino Acid-N-Carboxyanhydrides. Available at: [Link]

-

ACS Publications. (2025). Solubility of L‑Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations. Journal of Chemical & Engineering Data. Available at: [Link]

-

Kanazawa, H. (2005). Crystal Structure of L-Isoleucine N-Carboxy Anhydride. Analytical Sciences: X-ray Structure Analysis Online, 21, x225-x226. Available at: [Link]

-

Wu, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1695-1707. Available at: [Link]

-

Wikipedia. (n.d.). Isoleucine. Available at: [Link]

-

Japanese Pharmacopoeia. (n.d.). L-Isoleucine. Available at: [Link]

-

PubChem. (n.d.). L-isoleucine biosynthesis I (from threonine). Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of L-isoleucine, Ile:CB[11] mixture in the molar ratio... Available at: [Link]

-

Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(44), 9372-9377. Available at: [Link]

- Google Patents. (n.d.). CN1197060A - Method for purifying branched chain amino acids.

-

ResearchGate. (2017). NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. Available at: [Link]

-

News-Medical.Net. (n.d.). What are Leucine and Isoleucine? Available at: [Link]

-

BMRB. (n.d.). BMRB entry bmse000041 - L-Isoleucine. Available at: [Link]

-

MDPI. (2022). NMR Characterization of Lignans. Molecules, 27(11), 3583. Available at: [Link]

-

Frontiers. (2021). Analysis of the Involvement of the Isoleucine Biosynthesis Pathway in Photoheterotrophic Metabolism of Rhodospirillum rubrum. Frontiers in Microbiology, 12, 730889. Available at: [Link]

-

MDPI. (2022). Combined Effect of Extraction and Purification Conditions on Yield, Composition and Functional and Structural Properties of Lupin Proteins. Foods, 11(11), 1641. Available at: [Link]

Sources

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. Controlled Polymerization of Alpha-Amino Acid-N-Carboxyanhydrides [acswebcontent.acs.org]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. ptglab.com [ptglab.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]